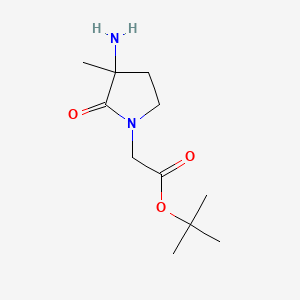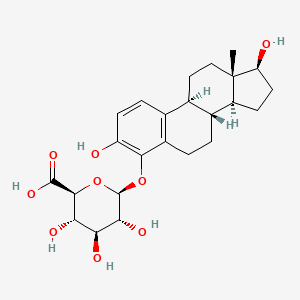
4-Hydroxyestradiol 4-O-beta-D-Glucuronide Sodium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxyestradiol 4-O-beta-D-Glucuronide Sodium Salt is a metabolite of estradiol, a form of estrogen. This compound is significant in biomedical research, particularly in the study of hormone-related ailments. It is a glucuronide conjugate of 4-hydroxyestradiol, which is an endogenous catechol estrogen and a minor metabolite of estradiol .
Méthodes De Préparation
The preparation of 4-Hydroxyestradiol 4-O-beta-D-Glucuronide Sodium Salt involves synthetic routes that include the glucuronidation of 4-hydroxyestradiol. This process typically requires the use of glucuronosyltransferase enzymes or chemical glucuronidation agents under specific reaction conditions. Industrial production methods may involve the use of bioreactors for enzyme-catalyzed reactions to ensure high yield and purity .
Analyse Des Réactions Chimiques
4-Hydroxyestradiol 4-O-beta-D-Glucuronide Sodium Salt can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones, which are reactive species that can further participate in redox cycling.
Reduction: The compound can be reduced back to its parent compound, 4-hydroxyestradiol.
Substitution: The glucuronide moiety can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Applications De Recherche Scientifique
4-Hydroxyestradiol 4-O-beta-D-Glucuronide Sodium Salt has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification of estrogen metabolites.
Biology: The compound is studied for its role in estrogen metabolism and its effects on cellular processes.
Medicine: Research focuses on its potential role in hormone-related diseases, such as breast cancer, due to its estrogenic activity.
Industry: It is used in the development of diagnostic assays and therapeutic agents targeting estrogen-related pathways
Mécanisme D'action
The mechanism of action of 4-Hydroxyestradiol 4-O-beta-D-Glucuronide Sodium Salt involves its interaction with estrogen receptors. Upon binding to these receptors, it can modulate gene expression and influence various cellular pathways. The glucuronide conjugation enhances its solubility and facilitates its excretion from the body, thereby regulating its biological activity .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-Hydroxyestradiol 4-O-beta-D-Glucuronide Sodium Salt include:
4-Hydroxyestradiol: The parent compound, which is less soluble and has a different metabolic profile.
Estradiol-17-beta-glucuronide: Another glucuronide conjugate of estradiol, differing in the position of glucuronidation.
Estrone-3-glucuronide: A glucuronide conjugate of estrone, another estrogen metabolite. The uniqueness of this compound lies in its specific glucuronidation at the 4-hydroxy position, which influences its biological activity and metabolic fate
Propriétés
Formule moléculaire |
C24H32O9 |
|---|---|
Poids moléculaire |
464.5 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6S)-6-[[(8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-4-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C24H32O9/c1-24-9-8-11-10-4-6-15(25)20(13(10)3-2-12(11)14(24)5-7-16(24)26)32-23-19(29)17(27)18(28)21(33-23)22(30)31/h4,6,11-12,14,16-19,21,23,25-29H,2-3,5,7-9H2,1H3,(H,30,31)/t11-,12-,14+,16+,17+,18+,19-,21+,23-,24+/m1/s1 |
Clé InChI |
YQYZVYZSWJLJHS-WJXPAFDLSA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O |
SMILES canonique |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4OC5C(C(C(C(O5)C(=O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



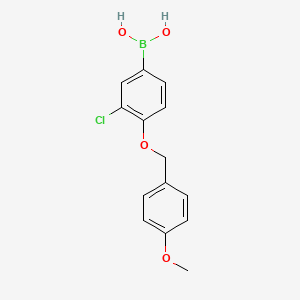
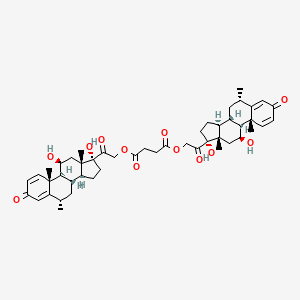
![N-[3-[Acetyl[4-(3-pyridinyl)-2-pyrimidinyl]amino]-4-methylphenyl]-4-[(4-methyl-1-piperazinyl)methyl]benzamide](/img/structure/B13840349.png)
![copper;benzylsulfanyl-[(Z)-1-pyridin-2-ylethylidenehydrazinylidene]-sulfidoazanium;chloride](/img/structure/B13840354.png)
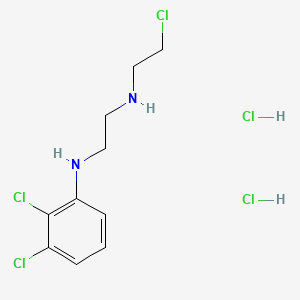
![4-(3,3'-dioxo-3H,3'H-spiro[furan-2,1'-isobenzofuran]-4-yl)benzonitrile](/img/structure/B13840362.png)
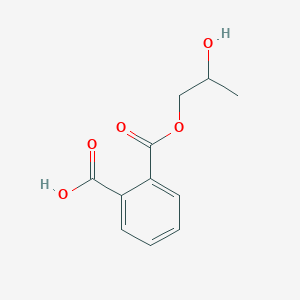
![(2R)-2,6-diamino-N-[2-[4-chloro-N-methyl-2-(2,3,4,5,6-pentadeuteriobenzoyl)anilino]-2-oxoethyl]hexanamide](/img/structure/B13840373.png)


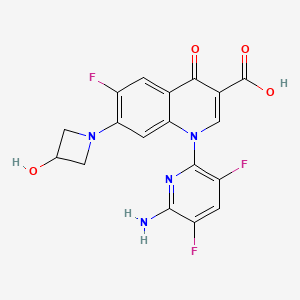
![(3S,4R,5R)-4-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(hydroxymethyl)oxane-2,3,5-triol](/img/structure/B13840387.png)
